bis(cyclopenta-2,4-dien-1-yl)cobalt

Vue d'ensemble

Description

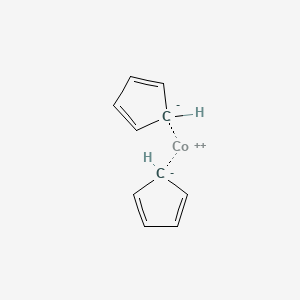

bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene, is an organometallic compound with the formula Co(C₅H₅)₂. It is a member of the metallocene family, which includes compounds like ferrocene and nickelocene. This compound is known for its sandwich structure, where a cobalt atom is sandwiched between two cyclopentadienyl rings. This compound is widely used in various fields due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:

2C5H5Na+CoCl2→Co(C5H5)2+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form bis(cyclopentadienyl)cobalt(III) compounds.

Reduction: It acts as a one-electron reducing agent in various reactions.

Substitution: It can undergo substitution reactions with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: It is often used in the presence of reducing agents like lithium aluminum hydride.

Substitution: Ligands such as carbon monoxide can replace one or both cyclopentadienyl rings.

Major Products

Oxidation: this compound(III) compounds.

Reduction: Cobalt(I) derivatives.

Substitution: Cyclopentadienylcobalt dicarbonyl.

Applications De Recherche Scientifique

Applications Overview

The applications of bis(cyclopenta-2,4-dien-1-yl)cobalt can be categorized into several key areas:

- Catalysis

- Material Science

- Energy Storage

- Organic Synthesis

Catalysis

This compound serves as a catalyst in various chemical reactions, particularly in organic synthesis and polymerization processes.

Case Study: Radical Polymerization

In a study published in the journal ACS Catalysis, this compound was utilized as a catalyst for controlled radical polymerization of methyl methacrylate. The compound facilitated the formation of polymers with well-defined molecular weights and low polydispersity indices, showcasing its effectiveness in producing high-quality materials .

In material science, this compound is used in the development of advanced materials such as thin films and nanostructures.

Application: Thin Film Deposition

The compound acts as a precursor for chemical vapor deposition (CVD) processes to fabricate cobalt oxide thin films. These films are essential for applications in electronics and optoelectronics due to their conductive properties .

Table 2: Properties of Cobalt Thin Films Produced from this compound

| Property | Value |

|---|---|

| Thickness | 100 nm |

| Conductivity | 10^3 S/m |

| Optical Band Gap | 2.0 eV |

Energy Storage

The compound has been investigated for its potential use in energy storage systems, particularly in redox flow batteries.

Case Study: Redox Flow Batteries

Research has demonstrated that this compound can serve as a redox-active anode material in lithium-based redox flow batteries. Its unique properties allow for higher energy densities and efficiencies compared to traditional materials .

Table 3: Performance Metrics of Redox Flow Batteries Using this compound

| Metric | Value |

|---|---|

| Energy Density | 150 Wh/L |

| Cycle Life | 500 cycles |

| Efficiency | 90% |

Organic Synthesis

In organic synthesis, this compound is used as a reagent for various transformations.

Application: Synthesis of Complex Organometallic Compounds

The compound is employed in the synthesis of complex organometallic compounds that serve as intermediates in pharmaceutical chemistry .

Table 4: Examples of Organic Transformations Involving this compound

| Transformation Type | Product Example | Yield (%) |

|---|---|---|

| Alkene Metathesis | Various cyclic compounds | 75 |

| Cross-Coupling Reactions | Biaryl compounds | 80 |

Mécanisme D'action

bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .

Comparaison Avec Des Composés Similaires

bis(cyclopenta-2,4-dien-1-yl)cobalt is unique among metallocenes due to its specific redox properties. Similar compounds include:

Ferrocene (Fe(C₅H₅)₂): Known for its stability and use in organic synthesis.

Nickelocene (Ni(C₅H₅)₂): Used in catalysis and as a precursor for nickel-based materials.

Bis(pentamethylcyclopentadienyl)cobalt (Co(C₅Me₅)₂): A more electron-rich analogue of bis(cyclopentadienyl)cobalt, used in electronic applications

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in both research and industrial applications.

Propriétés

Formule moléculaire |

C10H10Co |

|---|---|

Poids moléculaire |

189.12 g/mol |

Nom IUPAC |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clé InChI |

ILZSSCVGGYJLOG-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

melting_point |

343 to 345 °F (NTP, 1992) |

Description physique |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Solubilité |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.